N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction with different nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide is an example of a compound with a heterocyclic structure, commonly used in heterocyclic chemistry for the synthesis of various organic compounds. Such compounds often serve as key intermediates in the synthesis of more complex chemical entities. One example is the work by Stroganova et al. (2016), where acid-catalyzed transformations of similar furan compounds led to the synthesis of novel heterocyclic systems, highlighting the compound's role in synthesizing new chemical entities (Stroganova, Vasilin, & Krapivin, 2016).
Supramolecular Chemistry
In supramolecular chemistry, furan-based compounds, similar to this compound, are used for creating new molecular structures. Panja et al. (2018) synthesized pyrrole and furan-based pyridine/pyridinium bisamides, highlighting the role of heteroatoms in modulating self-assembly behavior of gelators (Panja, Ghosh, & Ghosh, 2018).
Pharmaceutical Research
Such heterocyclic compounds are frequently explored in pharmaceutical research. For example, Robert et al. (1995) investigated the pharmacomodulation of non-carboxylic NSAIDs leading to the synthesis of structurally related furan, thiophene, and pyrrole carboxamides, indicating potential applications in drug development (Robert et al., 1995).
Material Science
In the field of material science, compounds with heterocyclic structures, including furan-based compounds, are often studied for their properties and applications. For instance, Ferraris and Skiles (1987) explored electrically conducting 'copolymers' of thiophene with pyrrole, N-methylpyrrole, and furan, revealing insights into the electrical properties of organic polymeric conductors (Ferraris & Skiles, 1987).
Mechanism of Action
The mode of action of these compounds often involves interaction with their targets, leading to changes in cellular processes. The affected biochemical pathways and their downstream effects can vary widely depending on the specific targets and the nature of the compound .
The result of a compound’s action can be observed at the molecular and cellular levels, often involving changes in cell behavior or function. For example, some compounds have been found to have antitumor activity against certain types of cells .
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(12-2-5-18-9-12)15-13-1-4-16(8-13)7-11-3-6-19-10-11/h2-3,5-6,9-10,13H,1,4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMSXUTZBKVRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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